4H-1,3-Thiazino(5,6-b)quinoxalin-4-one, 2-((4-fluorophenyl)amino)-
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Overview
Description
4H-1,3-Thiazino(5,6-b)quinoxalin-4-one, 2-((4-fluorophenyl)amino)- is a complex organic compound with the molecular formula C16H9N4OFS. It is known for its unique structure, which includes a thiazinoquinoxaline core and a fluorophenylamino group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1,3-Thiazino(5,6-b)quinoxalin-4-one, 2-((4-fluorophenyl)amino)- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors. The process must also consider factors such as cost-efficiency, safety, and environmental impact .
Chemical Reactions Analysis
Types of Reactions
4H-1,3-Thiazino(5,6-b)quinoxalin-4-one, 2-((4-fluorophenyl)amino)- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halogens, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives, while reduction may produce thiazinoquinoxaline derivatives with altered functional groups .
Scientific Research Applications
4H-1,3-Thiazino(5,6-b)quinoxalin-4-one, 2-((4-fluorophenyl)amino)- has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4H-1,3-Thiazino(5,6-b)quinoxalin-4-one, 2-((4-fluorophenyl)amino)- involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- 4H-1,3-Thiazino(5,6-b)quinoxalin-4-one, 2-((2-fluorophenyl)amino)-
- 4H-1,3-Thiazino(5,6-b)quinoxalin-4-one, 2-((4-chlorophenyl)amino)-
- 4H-1,3-Thiazino(5,6-b)quinoxalin-4-one, 2-((4-ethylphenyl)amino)- .
Uniqueness
What sets 4H-1,3-Thiazino(5,6-b)quinoxalin-4-one, 2-((4-fluorophenyl)amino)- apart is its specific fluorophenylamino group, which may confer unique chemical and biological properties.
Properties
CAS No. |
154371-21-8 |
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Molecular Formula |
C16H9FN4OS |
Molecular Weight |
324.3 g/mol |
IUPAC Name |
2-(4-fluoroanilino)-[1,3]thiazino[5,6-b]quinoxalin-4-one |
InChI |
InChI=1S/C16H9FN4OS/c17-9-5-7-10(8-6-9)18-16-21-14(22)13-15(23-16)20-12-4-2-1-3-11(12)19-13/h1-8H,(H,18,21,22) |
InChI Key |
AZTPBRQBOWJXSU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3C(=N2)SC(=NC3=O)NC4=CC=C(C=C4)F |
Origin of Product |
United States |
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